Dinorfina A (1-13)

Descripción general

Descripción

La dinorfina A1-13 es un péptido opioide endógeno que desempeña un papel crucial en los sistemas de regulación del dolor y respuesta al estrés del cuerpo. Es parte de la familia de la dinorfina, que son péptidos derivados de la proteína precursora prodinorfina. La dinorfina A1-13 activa específicamente el receptor kappa-opioide, que está involucrado en la modulación de la percepción del dolor, el estado de ánimo y el estrés .

Aplicaciones Científicas De Investigación

La dinorfina A1-13 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en la modulación del dolor, la respuesta al estrés y la neuroprotección.

Medicina: Se explora como un posible agente terapéutico para el manejo del dolor y los trastornos del estado de ánimo.

Industria: Se utiliza en el desarrollo de fármacos y herramientas de diagnóstico basados en péptidos.

Mecanismo De Acción

La dinorfina A1-13 ejerce sus efectos principalmente a través de la activación del receptor kappa-opioide. Al unirse a este receptor, desencadena una cascada de vías de señalización intracelular, incluida la inhibición de la adenilato ciclasa, la reducción de los niveles de monofosfato de adenosina cíclico (AMPc) y la activación de las cinasas de proteínas activadas por mitógenos (MAPK). Estas vías finalmente conducen a la modulación de la liberación de neurotransmisores, lo que resulta en una alteración de la percepción del dolor, el estado de ánimo y la respuesta al estrés .

Compuestos Similares:

Dinorfina A1-8: Una forma truncada de dinorfina A1-13 con efectos similares pero menos potentes.

Beta-endorfina: Otro péptido opioide endógeno que activa principalmente el receptor mu-opioide.

Encefalinas: Péptidos cortos que activan los receptores delta-opioides.

Singularidad de la dinorfina A1-13: La dinorfina A1-13 es única debido a su alta afinidad y selectividad por el receptor kappa-opioide. Esta especificidad le permite modular el dolor y las respuestas al estrés de manera más efectiva que otros péptidos opioides. Además, su capacidad para inducir disforia y aversión la distingue de otros péptidos opioides que típicamente producen euforia .

Análisis Bioquímico

Biochemical Properties

Dynorphin A (1-13) interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical reactions. It primarily binds to kappa-opioid receptors, which are G-protein-coupled receptors involved in pain modulation and stress response. The interaction between Dynorphin A (1-13) and kappa-opioid receptors leads to the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate levels and subsequently decreasing neurotransmitter release. Additionally, Dynorphin A (1-13) is metabolized by carboxypeptidases and aminopeptidases, resulting in various cleavage products such as Dynorphin A (1-12) and Dynorphin A (2-13) .

Cellular Effects

Dynorphin A (1-13) exerts significant effects on various cell types and cellular processes. In neurons, it modulates neurotransmitter release, influencing pain perception and emotional responses. Dynorphin A (1-13) also affects glial cells, contributing to neuroinflammation and neuroprotection. It influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, and alters gene expression, impacting cellular metabolism and function .

Molecular Mechanism

The mechanism of action of Dynorphin A (1-13) involves binding to kappa-opioid receptors, leading to the activation of G-proteins and subsequent inhibition of adenylate cyclase. This results in decreased cyclic adenosine monophosphate levels and reduced neurotransmitter release. Dynorphin A (1-13) also interacts with other receptors, such as N-methyl-D-aspartate receptors, modulating their activity and contributing to its analgesic and neuroprotective effects. Additionally, Dynorphin A (1-13) influences gene expression by regulating transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dynorphin A (1-13) change over time due to its stability and degradation. Dynorphin A (1-13) has a short half-life in plasma, with major metabolites having half-lives ranging from 0.5 to 4 minutes . In cerebrospinal fluid, the half-life of Dynorphin A (1-13) is approximately 2.5 hours . Long-term effects on cellular function include alterations in neurotransmitter release, gene expression, and cellular metabolism, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Dynorphin A (1-13) vary with different dosages in animal models. At low doses, Dynorphin A (1-13) exhibits analgesic and neuroprotective effects, while higher doses can lead to adverse effects such as motor impairment and neurotoxicity. Threshold effects are observed, with specific dosages required to achieve desired outcomes without causing toxicity .

Metabolic Pathways

Dynorphin A (1-13) is involved in several metabolic pathways, primarily being metabolized by carboxypeptidases and aminopeptidases. These enzymes cleave Dynorphin A (1-13) into various fragments, such as Dynorphin A (1-12) and Dynorphin A (2-13). The metabolic flux and levels of metabolites are influenced by the activity of these enzymes and the presence of enzyme inhibitors .

Transport and Distribution

Dynorphin A (1-13) is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation. Dynorphin A (1-13) can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Its distribution is also affected by its binding to kappa-opioid receptors and other biomolecules .

Subcellular Localization

The subcellular localization of Dynorphin A (1-13) is crucial for its activity and function. It is primarily localized in synaptic vesicles and secretory granules, where it is released in response to neuronal activity. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, affecting its interactions with receptors and other biomolecules .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La dinorfina A1-13 se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método comúnmente empleado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Los aminoácidos están protegidos por grupos específicos para evitar reacciones no deseadas. Después del ensamblaje de la cadena peptídica, se eliminan los grupos protectores y el péptido se escinde de la resina .

Métodos de Producción Industrial: La producción industrial de dinorfina A1-13 sigue principios similares a la síntesis de laboratorio pero a una escala mayor. Se utilizan sintetizadores de péptidos automatizados para mejorar la eficiencia y el rendimiento. El proceso involucra pasos de purificación rigurosos, incluida la cromatografía líquida de alta resolución (HPLC), para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La dinorfina A1-13 se somete a diversas reacciones enzimáticas, principalmente involucrando la escisión proteolítica. Estas reacciones incluyen:

Oxidación: La dinorfina A1-13 se puede oxidar, lo que lleva a la formación de enlaces disulfuro entre los residuos de cisteína.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, devolviendo el péptido a su forma reducida.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o beta-mercaptoetanol.

Sustitución: Mutagénesis dirigida al sitio usando cebadores específicos y ADN polimerasa.

Principales Productos Formados:

Oxidación: Formación de péptidos unidos por enlaces disulfuro.

Reducción: Forma reducida del péptido.

Sustitución: Péptidos mutantes con secuencias de aminoácidos alteradas.

Comparación Con Compuestos Similares

Dynorphin A1-8: A truncated form of Dynorphin A1-13 with similar but less potent effects.

Beta-Endorphin: Another endogenous opioid peptide that primarily activates the mu-opioid receptor.

Enkephalins: Short peptides that activate delta-opioid receptors.

Uniqueness of Dynorphin A1-13: Dynorphin A1-13 is unique due to its high affinity and selectivity for the kappa-opioid receptor. This specificity allows it to modulate pain and stress responses more effectively than other opioid peptides. Additionally, its ability to induce dysphoria and aversion distinguishes it from other opioid peptides that typically produce euphoria .

Propiedades

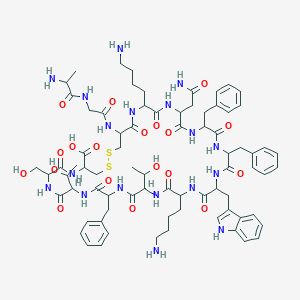

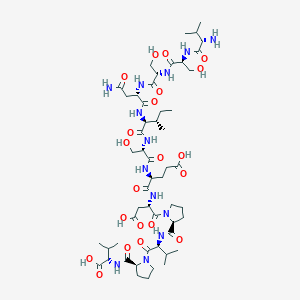

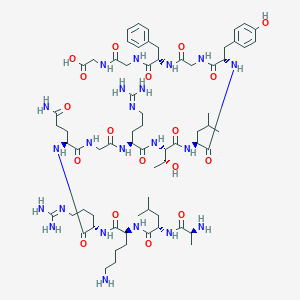

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVIBUHLQIYUEU-IWIISZHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

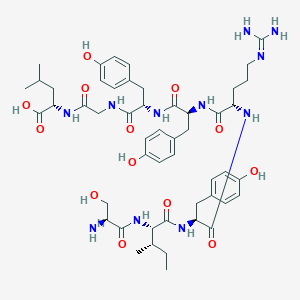

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H126N24O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1604.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72957-38-1 | |

| Record name | Dynorphin (1-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DYNORPHIN A 1-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFC23V742Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Dynorphin A (1-13)?

A1: Dynorphin A (1-13) primarily targets the kappa-opioid receptor (KOR) [, , , , , , ].

Q2: What are the downstream effects of Dynorphin A (1-13) binding to KORs?

A2: Dynorphin A (1-13) binding to KORs elicits a variety of downstream effects, including: - Inhibition of adenylyl cyclase activity []- Modulation of calcium and potassium channels [, ]- Inhibition of neurotransmitter release, including acetylcholine, dopamine, and GABA [, , , , ]

Q3: Does Dynorphin A (1-13) interact with other opioid receptors?

A3: While Dynorphin A (1-13) exhibits high affinity for KORs, it can also interact with mu-opioid receptors (MORs) and delta-opioid receptors (DORs), albeit with lower affinity [, , , ].

Q4: Does Dynorphin A (1-13) exhibit both pre- and post-synaptic effects?

A4: Yes, Dynorphin A (1-13) demonstrates both pre- and postsynaptic effects. It can hyperpolarize dopamine neurons postsynaptically and suppress dopamine release through actions at presynaptic release sites [].

Q5: What is the molecular formula and weight of Dynorphin A (1-13)?

A5: The molecular formula of Dynorphin A (1-13) is C70H109N21O16, and its molecular weight is 1496.7 g/mol [].

Q6: Is there spectroscopic data available for Dynorphin A (1-13)?

A6: Research has utilized techniques like mass spectrometry to study Dynorphin A (1-13). For instance, hydrogen-deuterium exchange coupled with mass spectrometry was employed to analyze conformational changes induced by trifluoroethanol [].

Q7: How do structural modifications affect the activity of Dynorphin A (1-13)?

A7: Structural modifications significantly impact the activity of Dynorphin A (1-13). For example:

- Dynorphin A (3-13): This fragment, lacking the N-terminal tyrosine, exhibits non-opioid anticonvulsant effects but does not possess the opioid antagonist properties of Dynorphin A (1-13) [, ].

- Dynorphin A (13-17): This C-terminal fragment exhibits neurotoxic effects, suggesting the presence of intrinsic neurotoxicity within this region of Dynorphin A [].

- Arodyn: This synthetic analog of Dynorphin A (1-11) with a modified N-terminus acts as a potent and selective KOR antagonist [].

Q8: Are there any Dynorphin A (1-13) analogs designed for enhanced stability or specific targeting?

A8: CJC-1008 is a chemically modified version of Dynorphin A (1-13) designed to covalently bind to human serum albumin, thereby prolonging its duration of action in vivo [].

Q9: How stable is Dynorphin A (1-13) in biological systems?

A9: Dynorphin A (1-13) is susceptible to rapid enzymatic degradation in vivo, limiting its duration of action. Studies have shown that peptidase inhibitors can significantly enhance the paralytic effects of Dynorphin A (1-13), indicating the role of peptidases in its degradation [].

Q10: What in vitro models are used to study the effects of Dynorphin A (1-13)?

A10: Researchers commonly use isolated tissue preparations, such as guinea pig colon circular muscle [], and primary neuronal cultures [, ] to study the effects of Dynorphin A (1-13) in vitro.

Q11: What in vivo models are used to investigate Dynorphin A (1-13)?

A11: Several animal models are employed to study Dynorphin A (1-13) in vivo, including:- Pain Models: Formalin-induced flinching in rats is used to investigate the role of Dynorphin A (1-13) in nociception [].- Stress Models: Immobilization stress and swimming stress models in rodents help understand the influence of Dynorphin A (1-13) on stress responses and potential protective effects [, , , ].- Learning and Memory Impairment: Rodent models of learning and memory impairment induced by cholinergic antagonists or NMDA receptor blockers are utilized to investigate the potential role of Dynorphin A (1-13) in cognitive function [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.